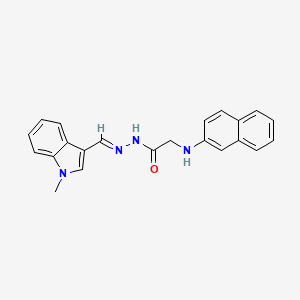![molecular formula C13H14N4O2S B11104116 5-{[2-(2,4-dimethylphenyl)hydrazinyl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11104116.png)
5-{[2-(2,4-dimethylphenyl)hydrazinyl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[2-(2,4-DIMETHYLPHENYL)HYDRAZINO]METHYLENE}-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE is a complex organic compound known for its unique chemical structure and properties. This compound is part of the hydrazone family, which is characterized by the presence of a hydrazine group linked to an aromatic ring. The compound’s structure includes a pyrimidinedione core, which is a heterocyclic compound containing nitrogen and sulfur atoms.
Preparation Methods
The synthesis of 5-{[2-(2,4-DIMETHYLPHENYL)HYDRAZINO]METHYLENE}-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE typically involves the reaction of 2-hydroxy-4,5-dimethylacetophenone with hydrazine in an alkaline medium . The reaction conditions are carefully controlled to yield the desired hydrazone product. The process involves heating the reactants in solvents such as ethanol, methanol, tetrahydrofuran, butanol, or glacial acetic acid . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-{[2-(2,4-DIMETHYLPHENYL)HYDRAZINO]METHYLENE}-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE has several scientific research applications:
Biology: The compound’s unique structure makes it a subject of study in biochemical research, where it is used to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the development of new materials and chemical products due to its versatile reactivity and stability.
Mechanism of Action
The mechanism by which 5-{[2-(2,4-DIMETHYLPHENYL)HYDRAZINO]METHYLENE}-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE exerts its effects involves interactions with various molecular targets. The hydrazone group can form stable complexes with metal ions, influencing enzymatic activities and metabolic processes. The compound’s structure allows it to participate in electron transfer reactions, which are crucial in many biological pathways .
Comparison with Similar Compounds
Similar compounds include other hydrazone derivatives such as 5-(2,4-dimethylphenyl)-3-hydrazino-1,2,4-triazine . These compounds share the hydrazone functional group but differ in their core structures and substituents. The uniqueness of 5-{[2-(2,4-DIMETHYLPHENYL)HYDRAZINO]METHYLENE}-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE lies in its pyrimidinedione core, which imparts distinct chemical and biological properties .
Conclusion
5-{[2-(2,4-DIMETHYLPHENYL)HYDRAZINO]METHYLENE}-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE is a versatile compound with significant applications in various scientific fields. Its unique structure and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C13H14N4O2S |
|---|---|
Molecular Weight |
290.34 g/mol |
IUPAC Name |
5-[(E)-[(2,4-dimethylphenyl)hydrazinylidene]methyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C13H14N4O2S/c1-7-3-4-10(8(2)5-7)17-14-6-9-11(18)15-13(20)16-12(9)19/h3-6,17H,1-2H3,(H3,15,16,18,19,20)/b14-6+ |
InChI Key |
ZIUSFLUHGYCHFC-MKMNVTDBSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)N/N=C/C2=C(NC(=S)NC2=O)O)C |
Canonical SMILES |
CC1=CC(=C(C=C1)NN=CC2=C(NC(=S)NC2=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-{[2-(butylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)naphthalene-1-carboxamide](/img/structure/B11104037.png)

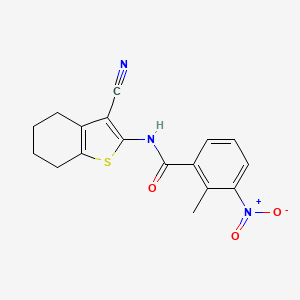
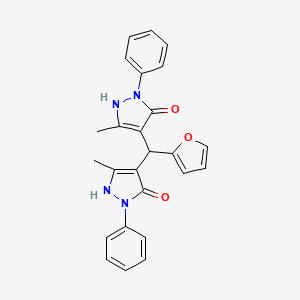
![(2E,5E)-5-[3-iodo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-(phenylimino)-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one](/img/structure/B11104082.png)
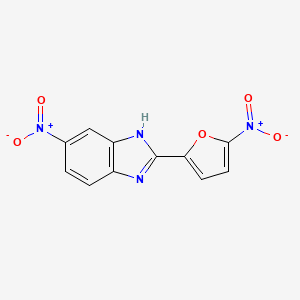
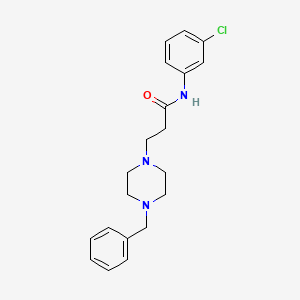
![4-Tert-butylcyclohexyl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate](/img/structure/B11104110.png)
![{4-bromo-2-[(E)-{2-[(2-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetic acid](/img/structure/B11104114.png)
![N-(5-Isobutylsulfanyl-1H-[1,2,4]triazol-3-yl)-acetamide](/img/structure/B11104124.png)
![4-{[(E)-(2-methoxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11104125.png)
![12-{[(2,5-Dimethoxy-2,5-dihydro-2-furanyl)methyl]carbamoyl}-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid](/img/structure/B11104143.png)
![O-{4-[(4-ethoxyphenyl)carbamoyl]phenyl} octylcarbamothioate](/img/structure/B11104144.png)
